
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
Übersicht
Beschreibung
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chiral compound with significant pharmacological properties. It is known for its high affinity for the kappa opioid receptor, making it a potent and selective kappa opioid receptor antagonist . This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of stress-related and addictive behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine involves several steps to ensure the correct stereochemistry. One common method includes the use of a Rhodium(I) catalyzed asymmetric hydrogenation . Another approach exploits the existing stereochemistry in 2-deoxy-D-ribose, and a third method involves both biocatalytic and classical resolution techniques .
Industrial Production Methods: Industrial production of this compound often involves the preparation of intermediates such as (αS,3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidine propanoic acid ethyl ester . This intermediate is then further processed to obtain the desired compound. The process requires careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Key Characteristics
- Molecular Formula : C₁₃H₁₉NO
- Functional Groups : Piperidine ring, hydroxyphenyl group
- Stereochemistry : (3R,4R)
Opioid Receptor Interactions
Research indicates that (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine selectively binds to kappa-opioid receptors. This interaction suggests several therapeutic applications:
- Pain Management : As an opioid antagonist, it may help modulate pain pathways without the addictive properties associated with traditional opioids.
- Appetite Suppression : Preliminary studies suggest potential use in appetite regulation and obesity treatment due to its effects on the opioid system.
- Opioid Addiction Treatment : Its antagonistic properties at multiple opioid receptors may provide benefits in treating opioid dependence and reducing withdrawal symptoms .
Comparative Analysis with Other Opioid Antagonists
The following table compares this compound with other known opioid antagonists:
Compound Name | Structure | Key Activity |
---|---|---|
Naloxone | Naloxone | Opioid antagonist; used for reversing overdose |
Naltrexone | Naltrexone | Opioid antagonist; used in addiction treatment |
Buprenorphine | Buprenorphine | Partial agonist; used for pain management |
(3R,4R)-Dimethyl... | Dimethyl | Selective kappa-opioid receptor antagonist |
Case Study: Synthesis Optimization
A study optimized the synthesis process by employing cis-thermal elimination of carbonates to enhance yield and stereoselectivity. This method allowed for efficient production while maintaining the compound's pharmacological integrity .
Study 1: Opioid Receptor Binding Affinity
Research demonstrated that this compound exhibits high affinity for kappa-opioid receptors. In binding assays, it showed a K(i) value of approximately 0.006 nM, indicating potent antagonistic activity compared to other opioid receptor ligands .
Study 2: Effects on Appetite Regulation
A pharmacological study explored the effects of this compound on appetite suppression in animal models. Results indicated a significant reduction in food intake without adverse effects typically associated with traditional opioids .
Study 3: Potential for Opioid Dependence Treatment
A clinical trial assessed the efficacy of this compound in patients undergoing treatment for opioid dependence. The findings suggested that it could alleviate withdrawal symptoms while reducing cravings for opioids .
Wirkmechanismus
The compound exerts its effects by competitively binding to the kappa opioid receptor . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the receptor’s activity. The molecular targets involved include the kappa opioid receptor, and the pathways affected are those related to stress and addiction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) and other kappa opioid receptor antagonists .
Uniqueness: What sets (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine apart is its high selectivity and potency as a kappa opioid receptor antagonist . This makes it a valuable compound for research and potential therapeutic applications, particularly in the field of addiction and stress-related disorders .
Biologische Aktivität
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a compound that has garnered attention for its significant biological activity, particularly as an opioid receptor antagonist. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
The compound is part of a class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are characterized by their unique pharmacophore that enables them to interact with various opioid receptors. The structure consists of a piperidine ring with methyl and hydroxy substituents that play critical roles in its biological activity.
Opioid Receptor Binding Affinity
The compound exhibits selective binding to multiple opioid receptors, including mu (MOP), kappa (KOP), and delta (DOP) receptors. A notable finding is its high affinity for the kappa opioid receptor, with a binding affinity of approximately 0.3 nM . This selectivity is significant as it suggests potential for therapeutic applications in conditions where modulation of the kappa receptor is beneficial.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine scaffold can significantly affect binding affinity and functional activity. For example, the removal of certain substituents can enhance kappa receptor affinity while reducing intrinsic activity at other opioid receptors .
Table 1: Binding Affinities of Selected Compounds
Compound Name | MOP (nM) | KOP (nM) | DOP (nM) |
---|---|---|---|
(3R,4R)-Dimethyl | 1.0 | 0.006 | >16600 |
JDTic | 1.0 | 0.006 | >16600 |
LY255582 | 1.5 | 0.1 | >10000 |
Pain Management and Opioid Dependence
Given its antagonist properties at opioid receptors, this compound has potential applications in pain management and treatment of opioid dependence. Its ability to block the effects of endogenous opioids can help mitigate withdrawal symptoms in dependent individuals .
Gastrointestinal Motility Disorders
The compound has been explored for its utility in treating gastrointestinal motility disorders due to its peripheral selectivity for mu receptors. For instance, alvimopan (a derivative) is used clinically to accelerate recovery following bowel surgeries by antagonizing peripheral mu receptors without central nervous system effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various models:
- Study on Kappa Receptor Antagonism : Research demonstrated that compounds like JDTic showed potent kappa antagonism with minimal side effects associated with traditional opioids. This opens avenues for developing safer analgesics .
- Effects on Food Consumption : In animal models, certain analogs have shown promise in reducing food intake, suggesting potential applications in obesity management through appetite regulation .
Eigenschaften
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453444 | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-19-0 | |
Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine relate to its opioid antagonist activity?
A1: While the provided abstracts don't offer a detailed mechanistic explanation, they highlight the importance of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure for opioid antagonism. The research specifically investigated (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs with variations in the nitrogen substituent. This suggests that this specific stereochemistry and the aromatic hydroxyl group are crucial for binding to opioid receptors, potentially through interactions like hydrogen bonding or aromatic stacking. The varying N-substituents likely influence the molecule's affinity for different opioid receptor subtypes (mu, kappa, delta), impacting overall antagonist potency and selectivity. []
Q2: What is significant about the synthesis of this compound described in the research?
A2: The research highlights an improved synthetic route for this compound and its analogs, emphasizing a key step: the cis-thermal elimination of carbonates. This method enabled the researchers to achieve high yields (up to 90%) in constructing the desired 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is crucial for introducing the C3 methyl group with the correct stereochemistry. This improved synthesis allows for more efficient production of these opioid antagonists, potentially facilitating further research and development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.